molecular formula C11H8N2S B1273730 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile CAS No. 844891-06-1

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B1273730
CAS No.: 844891-06-1
M. Wt: 200.26 g/mol
InChI Key: GTYJGNFTLCURAQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical pathways, often acting as an inhibitor or activator of specific enzymes . For instance, thiazole derivatives have been shown to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways . Additionally, this compound may interact with proteins involved in cellular signaling, thereby modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiazole derivatives can modulate the activity of G-protein coupled receptors (GPCRs) and ion channels, leading to changes in intracellular signaling cascades . Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound may act as a competitive inhibitor, binding to the same site as the natural substrate and preventing its access to the enzyme . Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors or chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may have different biological activities . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular signaling and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including organ toxicity or disruption of normal cellular function . Threshold effects are often noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The thiazole ring can undergo metabolic transformations, such as hydroxylation or oxidation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell . Additionally, the distribution of this compound can be influenced by its physicochemical properties, such as solubility and membrane permeability . Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the thiazole ring may facilitate its localization to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylthiazole with 4-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the molecular pathways involved in the biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJGNFTLCURAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383647
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-06-1
Record name 3-(2-Methyl-4-thiazolyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile
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